2-(2,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(2,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with methoxy-substituted phenyl groups at the 2 and 7 positions. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate hydrazones with aromatic aldehydes. One common method involves the oxidative cyclization of nitropyrimidinyl hydrazones of aromatic aldehydes . This reaction is carried out under mild base-free conditions, leading to the formation of stable triazolopyrimidine derivatives with high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can react with C-nucleophiles, leading to the formation of new stable derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: For oxidative cyclization reactions.
Nucleophiles: For nucleophilic addition reactions.
Major Products Formed
The major products formed from the reactions of this compound include various substituted triazolopyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, which is crucial for cell division, leading to antiproliferative effects against cancer cells . The exact molecular pathways and targets involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine include:
- 2-aryl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidines
- 2-aryl-6,8-dinitro-[1,2,4]triazolo[1,5-a]pyridines
- 1,2,4-triazolo[1,5-a]pyridines
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups on the phenyl rings enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H18N4O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H18N4O3/c1-25-14-6-4-13(5-7-14)17-10-11-21-20-22-19(23-24(17)20)16-9-8-15(26-2)12-18(16)27-3/h4-12H,1-3H3 |
InChI Key |
XVQALGKFQCLTPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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